16-Oxabicyclo[10.3.1]hexadec-12-ene
CAS No.: 89328-33-6
Cat. No.: VC19252590
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89328-33-6 |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | 16-oxabicyclo[10.3.1]hexadec-1(15)-ene |
| Standard InChI | InChI=1S/C15H26O/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h12,15H,1-11,13H2 |
| Standard InChI Key | NLXIBWRIRQJZIP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCCCC2=CCCC(O2)CCCC1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound 16-oxabicyclo[10.3.1]hexadec-12-ene belongs to the class of bridged bicyclic ethers. Its IUPAC name derives from the bicyclo[10.3.1] framework, where the oxygen atom ("oxa") occupies position 16. The unmethylated form has the molecular formula C₁₅H₂₆O (molecular weight: 222.37 g/mol), while its 14-methyl analog is C₁₆H₂₈O (236.39 g/mol) .
Structural Elucidation
The bicyclo[10.3.1] system comprises a 16-membered ring with three bridges: 10, 3, and 1 carbons, respectively. The oxygen atom forms part of the ether bridge, and the double bond at position 12 introduces rigidity. X-ray crystallography and NMR data (discussed in Section 4) confirm the chair-like conformation of the macrocycle .
Table 1: Comparative Structural Data
Synthetic Methodologies
Cyclodehydrogenation-Dehydration of Diols
The methylated derivative is synthesized via cyclodehydrogenation of 3-methyl-1,5-cyclopentadecanediol (DIOL) using Raney copper at 160–165°C under reduced pressure (20 Torr). This method yields ~80% purity, though byproducts like 14-methyl-16-oxabicyclo[10.3.1]hexadecane form via hydrogenation .
Aluminum Alkoxide-Mediated Cyclization
A higher-yield approach employs aluminum isopropoxide in toluene. Heating DIOL with the catalyst at 93°C for 6–7 hours achieves >85% conversion to the bicyclic ether. Subsequent acid-base washes (HCl, NaOH, H₃PO₄) and distillation yield 93% pure product .
Key Reaction Parameters:
Industrial Applications
Fragrance Intermediate
The methylated variant (marketed as MUSCENONE®) is a key intermediate for muscone, a macrocyclic musk. Hydrogenation over platinum or palladium catalysts (e.g., 10% Pt/C at 275°C, 30 bar H₂) selectively reduces the double bond, yielding muscone with 90% efficiency .
Physicochemical and Spectral Properties
Spectroscopic Characterization
Comparative Analysis with Related Compounds
17-Oxabicyclo[10.4.1]heptadec-12-ene
Expanding the macrocycle by one carbon (C₁₇H₃₀O) alters ring strain and fragrance profiles. Synthesized analogously from 1,6-cyclohexadecanedione, this compound exhibits reduced volatility and enhanced musk odor .
Hydrogenated Byproducts
Hydrogenation of the 12-ene double bond yields saturated analogs (e.g., 14-methyl-16-oxabicyclo[10.3.1]hexadecane), which lack olfactory activity but serve as solvents in cosmetic formulations .
Challenges and Future Directions
Scalability Limitations
Current methods require high catalyst loadings (e.g., 10% Pt/C), increasing production costs. Research into heterogeneous catalysts (e.g., zeolite-supported Cu) aims to improve atom economy .
Environmental Impact
The use of aromatic solvents (toluene, xylene) poses disposal challenges. Green chemistry approaches, such as microwave-assisted cyclization in ionic liquids, are under investigation .
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